DG051 HCl salt

Description

Significance of Hydrochloride Salt Forms in Advancing Pharmaceutical Research and Development

In pharmaceutical sciences, the conversion of a biologically active compound into a salt form is a common and critical strategy to enhance its physicochemical properties. droracle.ai Hydrochloride (HCl) salts, formed by the reaction of a compound, often an amine, with hydrochloric acid, are particularly prevalent. wisdomlib.orgwisdomlib.org This chemical modification is primarily employed to improve a drug's solubility, stability, and bioavailability. wisdomlib.orgpharmaoffer.com Enhanced water solubility can facilitate more reliable formulation and administration, while improved stability can extend shelf life and prevent degradation. pharmaoffer.comeuropeanpharmaceuticalreview.com The selection of an appropriate salt form is a crucial step in drug development, as it can significantly influence the therapeutic efficacy and manufacturing processes of a pharmaceutical product. pharmaoffer.comeuropeanpharmaceuticalreview.com

Overview of DG051 as a Molecular Probe and Therapeutic Lead

DG051 has garnered attention in the scientific community as both a valuable molecular probe for studying specific biological pathways and as a promising lead compound for therapeutic development. nih.govdrugbank.com Its significance stems from its targeted interaction with a key enzyme involved in inflammatory processes.

DG051 is a potent and selective inhibitor of the enzyme Leukotriene A4 hydrolase (LTA4H). nih.govdrugbank.commedchemexpress.com Research has demonstrated its ability to block the enzymatic activity of LTA4H, thereby inhibiting the biosynthesis of Leukotriene B4 (LTB4). medchemexpress.comdecode.com The inhibitory activity of DG051 has been quantified with an IC50 value of 47 nM in enzyme assays. medchemexpress.combiocat.com Further studies have shown its effectiveness in inhibiting LTA4H aminopeptidase (B13392206) activity and its activity in human whole blood with IC50 values of 72 nM and 37 nM, respectively. medchemexpress.com The discovery of DG051 was a result of a fragment-based drug discovery approach, which utilized the crystal structure of LTA4H for rational inhibitor design. researchgate.net

Table 1: Inhibitory Activity of DG051

| Assay | IC50 Value |

|---|---|

| LTA4H Enzyme Assay | 47 nM medchemexpress.combiocat.com |

| LTA4H Aminopeptidase Activity | 72 nM medchemexpress.com |

| Human Whole Blood | 37 nM medchemexpress.com |

| Binding Affinity (Kd) | 26 nM medchemexpress.commedchemexpress.com |

Leukotriene A4 hydrolase (LTA4H) is a bifunctional enzyme that plays a crucial role in inflammatory pathways. patsnap.comiucr.org Its primary pro-inflammatory function is the conversion of Leukotriene A4 (LTA4) to Leukotriene B4 (LTB4), a potent chemoattractant for immune cells like neutrophils. patsnap.commdpi.com By catalyzing this step, LTA4H is instrumental in amplifying the inflammatory response at sites of injury or infection. patsnap.com

Inhibition of LTA4H, therefore, represents a targeted therapeutic strategy to reduce the production of LTB4 and dampen excessive inflammation. patsnap.comscbt.com This mechanism is particularly relevant in chronic inflammatory diseases where persistent neutrophil infiltration contributes to tissue damage. patsnap.comnih.gov

Emerging research has also implicated LTA4H and its product, LTB4, in the pathophysiology of cardiovascular diseases, particularly atherosclerosis. patsnap.comki.se LTB4 is believed to promote inflammation within atherosclerotic plaques, contributing to their instability and increasing the risk of events like myocardial infarction (heart attack). ki.sedecode.comfiercebiotech.com Consequently, inhibiting LTA4H has been investigated as a potential approach to mitigate the inflammatory component of cardiovascular disease. nih.govdrugbank.comdecode.com

It is also important to note that LTA4H possesses an anti-inflammatory function through its aminopeptidase activity, which involves the degradation of the chemoattractant peptide Pro-Gly-Pro (PGP). iucr.orgmdpi.comnih.gov

The investigation of DG051 in its hydrochloride salt form is a logical step in its preclinical development. The conversion to an HCl salt is intended to enhance its aqueous solubility and oral bioavailability, which are critical parameters for a potential drug candidate. medchemexpress.commedchemexpress.com The free acid form of DG051 already exhibits high aqueous solubility (>30 mg/mL) and oral bioavailability (>80% across species). medchemexpress.com The HCl salt form is expected to maintain or further improve these favorable properties, facilitating its evaluation in various preclinical models. The improved physicochemical characteristics of the HCl salt ensure more consistent and reliable results in studies examining its efficacy and mechanism of action. decode.comfiercebiotech.com Preclinical studies have shown DG051 to be a potent inhibitor of LTB4 production in both human blood ex vivo and in animal models. decode.com

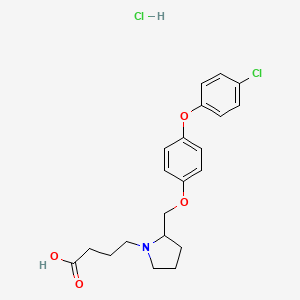

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H25Cl2NO4 |

|---|---|

Molecular Weight |

426.3 g/mol |

IUPAC Name |

4-[2-[[4-(4-chlorophenoxy)phenoxy]methyl]pyrrolidin-1-yl]butanoic acid;hydrochloride |

InChI |

InChI=1S/C21H24ClNO4.ClH/c22-16-5-7-19(8-6-16)27-20-11-9-18(10-12-20)26-15-17-3-1-13-23(17)14-2-4-21(24)25;/h5-12,17H,1-4,13-15H2,(H,24,25);1H |

InChI Key |

UCPVOTSNNAVKNE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(N(C1)CCCC(=O)O)COC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Dg051 Hcl Salt

Principles of Hydrochloride Salt Formation from Basic Organic Compounds

The formation of a hydrochloride salt from a basic organic compound is a fundamental acid-base reaction widely employed in the pharmaceutical industry. vaia.comresearchgate.netvedantu.com This process is often crucial for enhancing the physicochemical properties of a drug substance, such as solubility, stability, and dissolution rate, which can in turn improve bioavailability. nih.govsrce.hr

The core principle involves the reaction of a basic functional group within the organic molecule, typically an amine, with hydrogen chloride (HCl). vaia.com The amine's lone pair of electrons accepts a proton (H+) from the hydrochloric acid, forming a positively charged ammonium (B1175870) ion, while the chloride ion (Cl-) acts as the counter-ion. vaia.comsci-hub.se This results in the formation of an ionic salt.

Several factors govern the successful formation of a stable hydrochloride salt:

pKa Relationship : A general rule, often referred to as the "pKa rule," states that for a stable salt to form, the pKa of the basic drug should be at least two to three pH units higher than the pKa of the acidic counter-ion. nih.gov This significant difference ensures a more complete proton transfer from the acid to the base. researchgate.netnih.gov

Solubility Changes : The conversion of a neutral free base into its salt form typically leads to a significant increase in aqueous solubility. vaia.comnih.gov This is because the ionic nature of the salt allows for more favorable interactions with polar solvents like water compared to the often less polar free base. vaia.comsrce.hr The pH-solubility profile of a compound demonstrates that at lower pH values, the salt form predominates, leading to higher solubility, while at higher pH values, the less soluble free base is the primary species. srce.hrnih.govresearchgate.net

Crystallinity and Stability : Salt formation can facilitate the production of a stable, crystalline solid. Crystalline forms are often preferred in pharmaceutical manufacturing due to their well-defined properties, including melting point, and improved chemical and physical stability compared to the free base or amorphous forms. nih.govnih.gov

The choice to market a drug as a hydrochloride salt is often driven by its enhanced water solubility, which can be advantageous for administration. vaia.com

Specific Synthesis Routes for DG051 HCl Salt

The synthesis of this compound involves the initial synthesis of the DG051 free base followed by its conversion to the hydrochloride salt. The development of these routes has focused on efficiency, scalability, and achieving a high-purity final product.

Exploration of Direct Reaction Mechanisms between DG051 Free Base and Hydrogen Chloride

The conversion of the DG051 free base to its hydrochloride salt is typically achieved through a direct acid-base reaction. The DG051 molecule contains a basic pyrrolidine (B122466) nitrogen atom that can be protonated by hydrogen chloride. nih.gov

Common laboratory-scale and industrial methods for this transformation include:

Using HCl in an Organic Solvent : The DG051 free base can be dissolved in a suitable organic solvent, such as diethyl ether, isopropanol, or dioxane. reddit.comechemi.com A solution of hydrogen chloride in the same or a miscible solvent is then added. This often leads to the precipitation of the this compound, which can then be isolated by filtration. reddit.comechemi.com

Bubbling Gaseous HCl : Anhydrous hydrogen chloride gas can be bubbled through a solution of the DG051 free base in an organic solvent. reddit.comgoogleapis.com This method is particularly useful when an anhydrous salt form is desired, as it avoids the introduction of water. googleapis.comgoogle.com

In-situ Generation of HCl : Another approach involves the in-situ generation of HCl. For example, reacting a trialkylsilyl halide with a protic solvent within the reaction mixture can produce HCl, which then reacts with the free base to form the hydrochloride salt. google.com

The choice of solvent is critical and depends on the solubility of both the free base and the resulting hydrochloride salt. reddit.comechemi.com Ideally, the free base is soluble in the chosen solvent, while the HCl salt has limited solubility, facilitating its precipitation and isolation. researchgate.net

Development and Optimization of Scalable Synthetic Processes for DG051 and its Salt Forms

For a compound like DG051, which has undergone clinical evaluation, the development of a scalable synthetic process is crucial. medchemexpress.comresearchgate.net Scalable synthesis aims to produce large quantities of the target compound efficiently, cost-effectively, and with high purity. nih.govfigshare.com

The development of a scalable synthesis for DG051 and its salt form likely involved several key considerations:

Atom Economy : Optimizing reactions to maximize the incorporation of starting materials into the final product, thereby minimizing waste. sci-hub.se

Process Safety : Ensuring that the reaction conditions and reagents used are safe for large-scale production. figshare.com

Reaction Conditions : Optimizing parameters such as temperature, reaction time, and catalyst loading to maximize yield and minimize the formation of impurities. sci-hub.se

Workup and Isolation : Developing efficient and scalable procedures for isolating and purifying the product, such as crystallization. researchgate.netmolaid.com

Strategies for Purification and Isolation of this compound

Achieving a high degree of purity is a critical requirement for any active pharmaceutical ingredient. Several techniques are employed for the purification and isolation of this compound.

Application of Selective Precipitation and Fractional Crystallization Techniques

Crystallization is a primary method for the purification of this compound. researchgate.netmolaid.comsemanticscholar.org This technique relies on the differences in solubility between the desired compound and any impurities present.

Selective Precipitation : This involves carefully selecting a solvent system where the this compound is sparingly soluble, while impurities remain in solution. googleapis.com The salt can then be precipitated by cooling the solution or by adding an anti-solvent (a solvent in which the salt is insoluble). googleapis.comresearchgate.net

Fractional Crystallization : This technique can be used to separate the desired salt from impurities that have similar solubility characteristics. It involves a series of crystallization steps to progressively enrich the solid phase with the pure compound. googleapis.com

The choice of solvent is paramount in developing an effective crystallization process. For hydrochloride salts, solvents like ethanol, isopropanol, and ethyl acetate (B1210297) are often used, sometimes in combination with an anti-solvent like diethyl ether to induce precipitation. researchgate.netgoogle.com

Considerations for Achieving High Purity in Synthetic Protocols

Ensuring the high purity of the final this compound product requires careful control throughout the synthetic and purification processes. glpbio.comresearchgate.net

Key considerations include:

Control of Reaction Byproducts : The synthetic route should be designed to minimize the formation of impurities. This can involve optimizing reaction conditions and using high-purity starting materials. google.com

Removal of Impurities : Even with an optimized synthesis, some impurities may be present. These can be removed through various purification techniques, with crystallization being a key method. researchgate.netgoogle.com Washing the isolated salt with appropriate solvents can also help remove residual impurities. researchgate.net

Analytical Monitoring : The purity of the product is typically monitored at various stages using analytical techniques such as High-Performance Liquid Chromatography (HPLC). researchgate.net This allows for the detection and quantification of any impurities present.

Solid-State Form : It is important to control the crystallization process to obtain a consistent and stable crystalline form of the hydrochloride salt. googleapis.com Different crystalline forms (polymorphs) can have different physical properties.

For instance, in the synthesis of other hydrochloride salts, recrystallization from solvents like ethyl acetate has been shown to be effective in achieving high purity. google.com The goal is to obtain a final product with minimal levels of single impurities and total impurities. google.com

Advanced Spectroscopic and Solid State Characterization of Dg051 Hcl Salt

Structural Elucidation using Advanced Spectroscopic Techniques

Spectroscopic methods provide a detailed view of the molecular structure of DG051 HCl salt, confirming its covalent bonding framework and functional group arrangement. caymanchem.comsemanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. cambridge.org For this compound, ¹H NMR spectroscopy confirms the molecular conformation by identifying the chemical environment of each proton. The formation of the hydrochloride salt at the pyrrolidine (B122466) nitrogen significantly influences the chemical shifts of nearby protons. semanticscholar.orggla.ac.uk Protons on the pyrrolidine ring and the alpha-carbons of the butanoic acid chain are expected to be deshielded (shifted downfield) due to the positive charge on the adjacent nitrogen atom. semanticscholar.orgmolnova.cn

The spectrum can be interpreted by assigning signals to the different parts of the molecule: the aromatic protons of the biphenyl (B1667301) ether moiety, the aliphatic protons of the butanoic acid chain, and the protons of the pyrrolidine ring. gla.ac.uk The integration of the peak areas in the ¹H NMR spectrum corresponds to the number of protons giving rise to each signal, further validating the structure. scribd.com While a specific experimental spectrum is not publicly available, a certificate of analysis for a commercial sample confirms that its NMR data are consistent with the proposed structure. molnova.cn

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and based on the analysis of similar structures and general NMR principles.

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet (br s) | Exchangeable proton, often very broad. |

| Aromatic Protons (H-Ar) | 6.8 - 7.5 | Doublets (d), Triplets (t) | Complex pattern due to protons on the two phenyl rings. |

| Pyrrolidine Ring Protons | 2.0 - 4.5 | Multiplets (m) | Protons adjacent to N-H⁺ are shifted downfield. The chiral center leads to complex splitting. |

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) and particularly Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. sigmaaldrich.comrtilab.com An FTIR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

The presence of the carboxylic acid is confirmed by a strong carbonyl (C=O) stretching vibration and a very broad O-H stretching band. A crucial feature for the hydrochloride salt is the presence of a broad absorption band corresponding to the N-H⁺ stretching of the protonated tertiary amine (pyrrolidinium), which often overlaps with the C-H stretching region. gla.ac.uk Other key signals include stretches for aromatic C=C bonds, the C-O-C ether linkages, and the C-Cl bond. scribd.com

Table 2: Characteristic IR/FTIR Absorption Frequencies for this compound This table is predictive, based on known functional group absorption regions.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 3300 - 2500 | Broad |

| Ammonium (B1175870) (N-H⁺) | Stretching | 2700 - 2250 | Broad, Strong |

| Aliphatic (C-H) | Stretching | 2960 - 2850 | Medium-Strong |

| Carboxylic Acid (C=O) | Stretching | 1730 - 1700 | Strong |

| Aromatic (C=C) | Stretching | 1600 - 1450 | Medium |

| Ether (C-O-C) | Asymmetric Stretching | 1250 - 1200 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Patterns (e.g., GC-MS, LC-MS, HRMS-ESI)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation patterns. uni-saarland.de For a non-volatile compound like this compound, Electrospray Ionization (ESI) coupled with a mass analyzer (like LC-MS or HRMS-ESI) is the preferred method. usp.br

The molecular weight of this compound is 426.34 g/mol . hodoodo.comsigmaaldrich.com In positive-ion ESI-MS, the analysis would typically show the molecular ion for the free base, [M+H]⁺, at an m/z corresponding to the protonated form of C₂₁H₂₄ClNO₄. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. uni-saarland.de While an intact molecular ion for the salt is less common, fragmentation data (tandem MS or MS/MS) can provide structural information. Common fragmentation pathways would likely involve the cleavage of the butanoic acid side chain, the ether linkages, or the loss of the chlorophenoxy group. medchemexpress.com

Table 3: Predicted Mass Spectrometry Data for DG051

| Species | Formula | Calculated m/z (Monoisotopic) | Notes |

|---|---|---|---|

| This compound (Neutral) | C₂₁H₂₅Cl₂NO₄ | 425.1164 | Molecular Formula of the salt. |

| DG051 Free Base [M] | C₂₁H₂₄ClNO₄ | 390.1472 | Free base form. |

| Protonated Molecular Ion [M+H]⁺ | [C₂₁H₂₅ClNO₄]⁺ | 390.1545 | Expected parent peak in positive-ion ESI-MS. |

| Key Fragment | [C₁₇H₁₇ClO₃]⁺ | 320.0837 | Loss of pyrrolidinebutanoic acid moiety. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. sigmaaldrich.comrsc.org This technique is particularly useful for analyzing molecules with chromophores, such as conjugated π systems. biomol.com

DG051 contains two aromatic rings which act as chromophores. The absorption of UV radiation causes π → π* electronic transitions within these conjugated systems. biomol.com Experimental data for DG-051 shows distinct absorption maxima (λmax) at 231 nm and 279 nm. caymanchem.combiomol.com The presence of the hydrochloride salt and the acidic environment typically have a minimal effect on the λmax of these types of aromatic chromophores. nist.gov

Table 4: Experimental UV-Vis Absorption Data for DG051

| Absorption Maximum (λmax) | Associated Electronic Transition |

|---|---|

| 231 nm caymanchem.combiomol.com | π → π* |

Solid-State Characterization of Crystalline and Amorphous Forms

The physical form of an active pharmaceutical ingredient (API) is critical as it can influence stability, solubility, and bioavailability. Characterization of the solid state distinguishes between crystalline and amorphous forms and identifies different crystal polymorphs. gla.ac.ukrsc.org

X-ray Diffraction (XRD, XRPD) for Crystal Structure Determination and Polymorphism

X-ray Powder Diffraction (XRPD or XRD) is the primary technique for analyzing the solid-state structure of pharmaceutical materials. cambridge.orgucmerced.edu It works on the principle that X-rays are diffracted by the ordered lattice of a crystalline solid, producing a unique diffraction pattern that serves as a "fingerprint" for that specific crystal structure. gla.ac.ukosti.gov

For this compound, an XRPD analysis would reveal whether the material is crystalline or amorphous. A crystalline sample would produce a pattern of sharp, well-defined peaks at specific diffraction angles (2θ), whereas an amorphous form would yield a broad, diffuse halo with no distinct peaks. ucmerced.edu

Furthermore, many pharmaceutical compounds, including hydrochloride salts, can exist in multiple crystalline forms known as polymorphs. cambridge.orgrsc.org Each polymorph has a different arrangement of molecules in the crystal lattice and, consequently, will produce a unique XRPD pattern. acs.org Identifying and controlling the polymorphic form of this compound is essential during drug development, as different polymorphs can have different physical properties. rsc.org While specific XRPD data for this compound is not publicly documented, the technique remains the definitive method for its solid-state characterization and the detection of polymorphism. cambridge.org

Scanning Electron Microscopy (SEM) for Particle Morphology and Surface Analysis

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to obtain high-resolution images of a sample's surface topography. nih.gov In pharmaceutical sciences, SEM is invaluable for characterizing the particle size, shape (morphology), and surface texture of an API. nih.gov These physical attributes can significantly influence bulk properties such as flowability, compressibility, and dissolution rate. medchemexpress.com

The analysis involves scanning a focused beam of electrons over the sample. The interaction of these electrons with the atoms in the sample produces various signals that contain information about the surface topography and composition. medchemexpress.com For a crystalline material like this compound, SEM analysis reveals the distinct shape of its crystals. The crystal habit is a result of the internal crystal structure and the conditions under which the crystals were formed. Different crystallization processes can lead to varied morphologies, such as needles, plates, or prisms, which can impact the material's handling and formulation properties. malvernpanalytical.com

While specific SEM micrographs for this compound are not publicly available, analysis of other hydrochloride salts demonstrates the utility of the technique. For instance, SEM studies on bedaquiline (B32110) HCl revealed a particle morphology consisting of blades and plates. chemistryviews.org In another example, SEM imaging of salt crystals showed that the distinct cubic shape is a direct result of the arrangement of sodium and chloride atoms. medchemexpress.com Such detailed visualization is crucial for identifying potential batch-to-batch variability and ensuring consistent physical properties of the API.

Table 1: Illustrative Particle Morphology Data for HCl Salts via SEM

| Compound | Observed Morphology | Significance |

| Bedaquiline HCl | Blades and Plates chemistryviews.org | Influences powder flow and compaction. |

| Diphenhydramine HCl | Crystalline, distinct surface topography | Differentiates it from amorphous forms. |

| Generic NaCl | Cubic crystals medchemexpress.com | Demonstrates a well-defined crystal lattice. |

This table is illustrative and shows the type of data obtained through SEM for representative HCl salts.

Differential Scanning Calorimetry (DSC) for Thermal Properties and Phase Transitions

Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is essential for characterizing the thermal properties of a pharmaceutical solid, including its melting point, heat of fusion, and any phase transitions, such as those between different polymorphic forms.

In a DSC experiment, a small amount of the sample (e.g., this compound) and an inert reference are heated at a controlled rate. The difference in heat flow required to maintain both at the same temperature is measured and plotted against temperature. For a crystalline solid, this plot, or thermogram, will show a sharp endothermic peak corresponding to its melting point. The temperature at which this peak occurs is a key indicator of the compound's purity, and the area under the peak (enthalpy of fusion) is related to its degree of crystallinity. The presence of multiple melting peaks could indicate impurities or the existence of different crystalline forms (polymorphs). malvernpanalytical.com

For many hydrochloride salts, the observed endothermic event is an "apparent melting" that may involve dissociation or decomposition, indicated by a shift in the peak temperature with a change in the heating rate. While a specific thermogram for DG051 HCl is not available, the general principles apply. DSC analysis of other compounds, like riparin (B1680646) I, has been used to detect impurities and different crystalline forms by observing multiple endothermic events at different temperatures. malvernpanalytical.com

Table 2: Representative Thermal Analysis Data for Pharmaceutical Solids via DSC

| Parameter | Typical Measurement | Interpretation |

| Onset Temperature (°C) | Compound-specific | Start of the melting process. |

| Peak Temperature (°C) | Compound-specific | Temperature of maximum heat absorption (melting point). |

| Enthalpy of Fusion (J/g) | Compound-specific | Energy required to melt the solid; relates to crystallinity. |

| Phase Transitions | Presence of additional peaks | Indicates polymorphism, desolvation, or degradation. malvernpanalytical.com |

This table provides a general framework for the data generated by DSC analysis.

Hygroscopicity Assessment and its Implications for Salt Stability

Hygroscopicity is the tendency of a solid material to absorb moisture from the atmosphere. For pharmaceutical APIs like this compound, assessing hygroscopicity is critical because moisture uptake can lead to significant physical and chemical stability issues. These can include changes in crystal structure (hydration), deliquescence (dissolving in absorbed water), and degradation of the API, ultimately impacting the quality and shelf-life of the drug product.

Hygroscopicity is typically evaluated by exposing the sample to controlled relative humidity (RH) conditions at a specific temperature and measuring the change in mass over time. According to the European Pharmacopoeia, materials can be classified based on their water uptake. Hydrochloride salts are often hygroscopic because the electronegative chloride ion can act as a hydrogen bond acceptor, facilitating interaction with atmospheric water molecules.

Information from suppliers indicates that this compound should be stored sealed and away from moisture, which points to its hygroscopic nature. A study on bedaquiline HCl found that it gained more than 2% moisture when exposed to 75% RH, highlighting its hygroscopic tendencies. chemistryviews.org In contrast, another HCl salt, KRM-II-81·HCl, was found to be only slightly hygroscopic, absorbing less than 0.2% w/w of water, which minimizes risks during handling and storage. Understanding the hygroscopic behavior of this compound is therefore essential for developing appropriate formulation strategies, packaging, and storage conditions to ensure its stability.

Table 3: Illustrative Hygroscopicity Classification and Data

| Hygroscopicity Class (European Pharmacopoeia) | Weight Gain (% w/w) | Example Compound Behavior |

| Non-hygroscopic | < 0.2 | KRM-II-81·HCl showed a weight gain of 0.18%. |

| Slightly hygroscopic | 0.2 to < 2 | - |

| Hygroscopic | 2 to < 15 | Bedaquiline HCl gained >2% moisture at 75% RH. chemistryviews.org |

| Very hygroscopic | ≥ 15 | - |

This table illustrates the classification of hygroscopicity with examples from other HCl salts.

Mechanistic Probing of Dg051 Hcl Salt S Biological Activity

Target Identification and Validation for DG051 Action

Detailed Analysis of DG051's Potency and Selectivity as an LTA4H Inhibitor

DG051 has been identified as a potent inhibitor of Leukotriene A4 Hydrolase (LTA4H), a key enzyme in the biosynthesis of the pro-inflammatory mediator Leukotriene B4 (LTB4). drugbank.combioscience.co.uk Its inhibitory activity has been characterized through various assays, demonstrating its potency against the hydrolase activity of the enzyme.

The potency of DG051 is highlighted by its half-maximal inhibitory concentration (IC50) values. In an enzyme assay measuring the biosynthesis of LTB4, DG051 exhibited an IC50 of 47 nM. bioscience.co.ukmedchemexpress.comadooq.com Furthermore, it demonstrated an IC50 of 72 nM against the aminopeptidase (B13392206) activity of LTA4H using L-alanine p-nitroanilide as a substrate. medchemexpress.com In a more physiologically relevant setting, DG051 inhibited LTB4 production in human whole blood with an IC50 of 37 nM. medchemexpress.comnih.gov The compound also shows high affinity for LTA4H, with a dissociation constant (Kd) of 26 nM. medchemexpress.commedchemexpress.com

Table 1: Potency of DG051 in Various Assays

| Assay Type | Target/System | Substrate | IC50/Kd |

|---|---|---|---|

| Enzyme Assay | LTA4H Hydrolase Activity | Endogenous | 47 nM (IC50) |

| Enzyme Assay | LTA4H Aminopeptidase Activity | L-alanine p-nitroanilide | 72 nM (IC50) |

| Human Whole Blood Assay | LTB4 Production | - | 37 nM (IC50) |

| Binding Assay | LTA4H | - | 26 nM (Kd) |

DG051 was developed through a fragment-based screening and structure-guided medicinal chemistry approach. nih.govresearchgate.net This method allowed for the design of a molecule with not only high potency but also favorable properties such as high aqueous solubility (>30 mg/mL) and high oral bioavailability across different species (>80%). medchemexpress.commedchemexpress.com The design of DG051 involved combining structural information from various active fragments to create a highly potent inhibitor. acs.org

Investigation of Binding Interactions with LTA4H using Molecular Docking and Structural Data

Molecular docking and X-ray crystallography studies have provided detailed insights into the binding interactions between DG051 and the LTA4H enzyme. researchgate.netresearchgate.net DG051 is comprised of three main components: a butanoic acid, a pyrrolidine (B122466) linker, and a lipophilic biphenyl (B1667301) ether moiety, all of which play crucial roles in its binding to the enzyme's active site. nih.gov

The active site of LTA4H contains a zinc ion and key amino acid residues that are critical for its catalytic activity and for its interaction with inhibitors. conicet.gov.ar Structural data reveals that DG051 binds within the active site of LTA4H. researchgate.net The carboxylic acid moiety of DG051 is a key feature, although its specific interactions can differ from other inhibitors. For instance, unlike some hydroxamic acid inhibitors that interact directly with the catalytic zinc ion, the binding of DG051 is driven by interactions with other residues in the active site. acs.org

The pyrrolidine group of DG051 orients itself in a manner similar to the phenyl ring of bestatin, another LTA4H inhibitor. nih.gov This positioning allows for a potential hydrogen bond between the nitrogen of the pyrrolidine and the side chain of Gln134. nih.gov The lipophilic biphenyl ether moiety occupies a hydrophobic pocket within the active site. acs.org The binding of DG051 is also influenced by interactions with key residues such as Tyr383 and Gln136, which have been identified through comparisons with other LTA4H inhibitors. researchgate.netresearchgate.net The structural biology-chemistry approach used in its development ensured that DG051 could effectively engage with these key residues to achieve its high potency. researchgate.net

Enzyme Kinetic Studies of LTA4H in the Presence of DG051 HCl Salt

Determination of Inhibition Constants (e.g., K_d) and Mechanism of Inhibition

The inhibitory mechanism of DG051 on LTA4H has been characterized by determining its inhibition constants. The dissociation constant (Kd), a measure of the affinity of the inhibitor for the enzyme, for DG051 is 26 nM. medchemexpress.commedchemexpress.com This low nanomolar value indicates a very high affinity of DG051 for LTA4H.

DG051 acts as an inhibitor of both the epoxide hydrolase and aminopeptidase activities of the bifunctional LTA4H enzyme. researchgate.net The IC50 values for the inhibition of LTB4 biosynthesis (hydrolase activity) and aminopeptidase activity are 47 nM and 72 nM, respectively. medchemexpress.com This demonstrates that DG051 effectively blocks both functions of the enzyme. LTA4H is known to undergo suicide inactivation during the catalysis of its natural substrate, LTA4, where the substrate covalently binds to the protein. nih.gov While the exact mechanism of inhibition by DG051 (e.g., competitive, non-competitive, or uncompetitive) is not explicitly detailed in the provided context, its high potency and specific binding within the active site suggest it directly interferes with substrate binding and/or the catalytic process.

Table 2: Inhibition Constants for DG051

| Parameter | Value | Description |

|---|---|---|

| Kd | 26 nM | Dissociation constant, indicating high binding affinity to LTA4H. medchemexpress.commedchemexpress.com |

| IC50 (LTB4 Biosynthesis) | 47 nM | Concentration for 50% inhibition of LTA4H hydrolase activity. medchemexpress.com |

| IC50 (Aminopeptidase) | 72 nM | Concentration for 50% inhibition of LTA4H aminopeptidase activity. medchemexpress.com |

| IC50 (Human Whole Blood) | 37 nM | Concentration for 50% inhibition of LTB4 production in a cellular environment. medchemexpress.com |

Impact on Leukotriene B4 Biosynthesis Pathway

Leukotrienes are inflammatory mediators synthesized from arachidonic acid. nih.gov The biosynthesis of LTB4 is a critical pathway in the inflammatory response. This process begins with the liberation of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2 enzymes. nih.gov The enzyme 5-lipoxygenase (5-LOX), with the help of 5-lipoxygenase-activating protein (FLAP), then converts arachidonic acid into Leukotriene A4 (LTA4). nih.gov

LTA4H catalyzes the final and rate-limiting step in the synthesis of LTB4 by converting LTA4 into LTB4. drugbank.comconicet.gov.arnih.gov LTB4 is a potent chemoattractant and activator of neutrophils, playing a key role in amplifying inflammatory responses. nih.govnih.gov

By potently inhibiting LTA4H, DG051 directly blocks the conversion of LTA4 to LTB4. drugbank.com This leads to a significant reduction in the production of LTB4, thereby decreasing the pro-inflammatory signals that contribute to various inflammatory conditions. drugbank.com The efficacy of DG051 in inhibiting LTB4 biosynthesis has been demonstrated in both isolated enzyme assays and in the more complex environment of human whole blood, with IC50 values of 47 nM and 37 nM, respectively. medchemexpress.comnih.gov This direct impact on the leukotriene biosynthetic pathway is the primary mechanism through which DG051 exerts its biological effects.

In Vitro Cell-Based Assays to Assess Downstream Cellular Effects

In vitro cell-based assays are crucial for understanding the downstream cellular consequences of a compound's activity beyond its direct target. domainex.co.uk These assays provide a more physiologically relevant context than biochemical assays by using living cells to evaluate cellular processes. sigmaaldrich.com For an LTA4H inhibitor like DG051, cell-based assays can be used to assess its effects on cell viability, cytotoxicity, and specific inflammatory responses.

Commonly used assays include the MTT assay, which measures cellular metabolic activity as an indicator of cell viability, and the Crystal Violet assay, which quantifies cell survival by staining attached viable cells. nih.gov Cytotoxicity can be determined by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells. promega.com Apoptosis, or programmed cell death, can be assessed by measuring the activity of caspases, key enzymes in the apoptotic pathway. promega.com

In the context of DG051, a key in vitro cell-based assay is the human whole blood assay. This assay demonstrated that DG051 inhibits LTB4 biosynthesis with an IC50 of 37 nM, confirming its activity in a complex cellular milieu containing various blood cells, including the neutrophils that are the primary producers and responders to LTB4. medchemexpress.comnih.gov Furthermore, studies have shown that in lipopolysaccharide (LPS)-stimulated human blood, the selective LTA4H inhibitor DG051 can markedly slow the degradation of the tripeptide Pro-Gly-Pro (PGP), which has been implicated in neutrophil chemotaxis. nih.govresearchgate.net This indicates that by inhibiting the aminopeptidase function of LTA4H, DG051 can affect the levels of other chemotactic factors.

A variety of cell types can be used in these assays, including immune cells like lymphocytes (B cells and T cells), monocytes, and neutrophils, as well as cell lines relevant to specific diseases. domainex.co.uk The choice of assay and cell type allows for the detailed profiling of a compound's downstream effects, such as its impact on cell signaling pathways, cell migration, and the release of other inflammatory mediators. domainex.co.ukcorning.com

Structure Activity Relationship Sar Studies and Computational Design of Dg051 Analogs

Rational Design Principles for Modifying the Chemical Structure of DG051

The design of DG-051 was a result of a fragment-based drug discovery program combined with structure-guided medicinal chemistry. acs.orgnih.govresearchgate.net The core principle was to identify and link key pharmacophoric features that effectively interact with the LTA4H active site. acs.orgnih.gov DG-051 is composed of three main functional parts: a butanoic acid moiety, a pyrrolidine (B122466) linker, and a lipophilic biphenyl (B1667301) ether group. acs.orgnih.gov

The rational design for modifying DG-051's structure was based on the following principles:

Targeting Key Interactions: Modifications aimed to enhance interactions with crucial residues in the LTA4H binding pocket. This included the zinc metalloenzyme active site and the hydrophobic substrate-binding cavity. acs.orgnih.gov

Fragment-Based Elaboration: Insights from fragment screening, where small chemical fragments are screened for binding to the target, guided the elaboration of more complex and potent molecules. acs.orgnih.gov For instance, fragment hits informed the selection of the biphenyl ether moiety as a hydrophobic anchor and the carboxylic acid for metal binding. acs.org

Linker Optimization: The (R)-prolinol-derived pyrrolidine linker was chosen to provide the correct orientation or "kink" for the molecule within the bent substrate-binding cavity of LTA4H, positioning the functional groups for optimal interaction. acs.orgnih.gov

Improving Physicochemical Properties: Modifications also focused on enhancing drug-like properties such as aqueous solubility and oral bioavailability, which are critical for clinical efficacy. acs.orgnih.gov

Systematic Evaluation of Structural Modifications on LTA4H Inhibition Efficacy

A systematic evaluation of structural modifications was central to the optimization of LTA4H inhibitors like DG-051. This process involved an iterative cycle of chemical synthesis and biological testing to understand how changes to the molecular structure impact inhibitory activity. acs.orgnih.gov

Key findings from these evaluations include:

The combination of a hydrophobic biaryl group with a metal-binding carboxylate via a suitable tether like (R)-prolinol was found to be highly effective. acs.org

Fragment-based screening identified various chemical groups that could be incorporated to improve potency. For example, evolving a fragment hit with very poor activity (IC50 = 5.3 mM) into a potent inhibitor (IC50 = 80 nM) was achieved in just two synthetic steps by incorporating structural information from different active fragments. acs.orgnih.gov

Another fragment was derivatized in a single step to produce a novel and potent LTA4H inhibitor with an IC50 of 150 nM in the hydrolase assay and 131 nM for LTB4 production inhibition in human whole blood. acs.orgnih.gov This derivative also showed a high ligand efficiency. acs.org

These systematic studies demonstrate that even minor modifications, when guided by structural insights, can lead to significant improvements in inhibitory potency, sometimes by several orders of magnitude. acs.org

Identification of Key Pharmacophoric Elements Critical for DG051's Activity

The activity of DG-051 is dependent on several key pharmacophoric elements that interact specifically with the LTA4H enzyme. acs.orgnih.gov These were identified through a combination of fragment-based screening and X-ray crystallography. acs.orgnih.govnih.gov

The critical pharmacophores of DG-051 are:

A Carboxylic Acid Moiety: This group acts as a zinc-binding element, interacting with the catalytic Zn2+ ion in the active site of LTA4H. acs.orgnih.gov

A Hydrophobic Biphenyl Ether Moiety: This lipophilic part of the molecule serves as a hydrophobic anchor, fitting into the bottom of the substrate-binding cavity of the enzyme. acs.orgnih.gov

A Pyrrolidine Linker: This component provides the necessary structural scaffold, orienting the carboxylic acid and the biphenyl ether groups correctly within the binding site. acs.orgnih.gov The pyrrolidine moiety itself binds at a bend in the LTA4H substrate-binding cavity. acs.org

The binding mode of the pyrrolidine group in DG-051 allows the lone electron pair of its nitrogen atom to form a potential hydrogen bond with the side chain of Gln134 in the enzyme. acs.org

Application of Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling has been applied to predict the activity of LTA4H inhibitors, aiding in the design of new and more potent analogs. patsnap.comconicet.gov.arresearchgate.net QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. conicet.gov.arresearchgate.net

For LTA4H inhibitors, several QSAR models have been developed:

Machine learning methods, including support vector machine (SVM), random forest (RF), and K-Nearest Neighbour (KNN), were used to build classification models for a large set of 463 LTA4H inhibitors. patsnap.comresearchgate.net The best classification model achieved a prediction accuracy of 88.96% on the test set. patsnap.com

Six QSAR models were constructed for 172 LTA4H inhibitors using multiple linear regression (MLR) and SVM. patsnap.comresearchgate.net The most effective model, built with SVM and CORINA Symphony descriptors, showed high coefficients of determination for both the training set (0.81) and the test set (0.79). patsnap.comresearchgate.net

These models have identified that highly active LTA4H inhibitors often contain a diphenylmethane (B89790) or diphenyl ether scaffold and a pyridine (B92270) or piperidine (B6355638) side chain. patsnap.comresearchgate.net

These predictive models are valuable for virtual screening of compound libraries and for guiding the design of new LTA4H inhibitors with potentially improved efficacy. patsnap.comresearchgate.net

Below is an interactive table summarizing the performance of different QSAR models for LTA4H inhibitors.

Computational Approaches (e.g., Density Functional Theory, Hirshfeld Surface Analysis) to Elucidate Molecular Properties and Interactions

Computational methods like Density Functional Theory (DFT) and Hirshfeld surface analysis are powerful tools for understanding the molecular properties and intermolecular interactions of compounds like DG051 HCl salt.

Density Functional Theory (DFT): DFT is used to calculate the electronic structure of molecules, providing insights into properties like molecular orbital energies (HOMO and LUMO), which are related to reactivity. researchgate.netmdpi.com It can also be used to optimize molecular geometries and compare them with experimental data from X-ray crystallography. researchgate.neteurjchem.com DFT calculations are valuable for understanding the stability and reactivity of DG051 and its analogs. ias.ac.in While DFT is a powerful tool for calculating ground state properties, the accuracy depends on the choice of the exchange-correlation functional. mdpi.com

The table below illustrates the types of information that can be obtained from these computational analyses.

Analysis of Salt Bridges and Electrostatic Interactions in Protein-Ligand Binding

Electrostatic interactions, including salt bridges, are fundamental to the binding of ligands to proteins and play a significant role in determining binding specificity and affinity. ucl.ac.ukcore.ac.ukucd.ie

Electrostatic Interactions: These forces arise from the attraction or repulsion between charged or polar groups on the ligand and the protein. ucl.ac.ukcore.ac.uk They are crucial for guiding the ligand into the binding site and for stabilizing the protein-ligand complex. ucd.ie The electrostatic potential of a protein's binding site can be calculated using computational models to understand how it will interact with a ligand. ucd.ie

Salt Bridges: A salt bridge is a specific type of non-covalent interaction between two oppositely charged residues, such as the interaction between an acidic amino acid (like aspartic acid or glutamic acid) and a basic amino acid (like lysine (B10760008) or arginine). ias.ac.inplos.org These interactions can be very strong and contribute significantly to the stability of a protein-ligand complex. plos.orgbiorxiv.org In the context of DG051, while it doesn't form a classic salt bridge itself, the principle of charge-charge interactions is relevant. The carboxylic acid group of DG051 interacts with the positively charged zinc ion in the LTA4H active site, which is a strong electrostatic interaction. acs.orgnih.gov The stability of salt bridges can be influenced by the surrounding environment, such as the presence of water (solvation) and the local dielectric constant. ias.ac.in Computational studies using DFT can analyze the strength of these interactions under different conditions. ias.ac.in

The analysis of these interactions is vital for understanding why DG051 binds tightly and specifically to LTA4H and for designing new inhibitors with improved electrostatic complementarity to the target. ucd.ie

Biopharmaceutical Characterization of Dg051 Hcl Salt in Preclinical Formulations

Dissolution Behavior of DG051 HCl Salt in Relevant Preclinical Media

The rate and extent to which this compound dissolves are critical determinants of its subsequent absorption. This process is not straightforward and is influenced by several physicochemical factors within the dissolution medium.

The solubility and dissolution of hydrochloride salts of weakly basic compounds are highly dependent on the pH of the surrounding medium. nih.gov As basic salts, they are generally more soluble in acidic solutions (lower pH) and less soluble in basic solutions (higher pH). chadsprep.comyoutube.com For a compound like this compound, the dissolution is governed by the equilibrium between the ionized (salt) form and the non-ionized (free base) form. In acidic environments, such as simulated gastric fluid, the equilibrium shifts towards the more soluble, protonated form of the drug. As the pH increases towards neutral or basic conditions, simulating the intestinal environment, the solubility can decrease dramatically as the compound converts to its less soluble free base form. nih.gov

The pH at which the solubility is maximal is referred to as pHmax. researchgate.net Above this pH, the free base is the stable solid form, while below it, the salt form predominates. researchgate.net Studies with model weak bases have shown that their pH-solubility profiles are identical whether starting with the free base or the hydrochloride salt, except during the phase transition. nih.gov

Table 1: Hypothetical pH-Dependent Solubility of this compound This table illustrates the expected trend in solubility for a weakly basic hydrochloride salt based on established principles.

| pH of Medium | Predominant Species | DG051 Solubility (µg/mL) |

| 1.2 | Ionized (Salt) | 2500 |

| 4.5 | Ionized (Salt) | 1800 |

| 6.8 | Non-ionized (Free Base) | 50 |

| 7.4 | Non-ionized (Free Base) | 15 |

The dissolution rate of a hydrochloride salt can be significantly suppressed by the presence of a common ion in the dissolution medium. byjus.comjchemlett.com This phenomenon, known as the common ion effect, is a direct consequence of Le Chatelier's principle. ck12.org For this compound, the dissolution equilibrium involves the dissociation of the salt into the protonated DG051 cation and the chloride anion (Cl⁻). If the dissolution medium already contains a high concentration of chloride ions (e.g., in hydrochloric acid-based gastric fluid), the equilibrium will shift to the left, favoring the solid, undissolved salt form and thereby reducing its solubility and dissolution rate. jchemlett.comck12.org

This effect has been demonstrated for various hydrochloride salts. nih.govnih.gov The extent of the common ion effect is often related to the intrinsic aqueous solubility of the salt; slightly soluble hydrochlorides tend to be more sensitive to the presence of chloride ions. nih.gov Research on the model drug haloperidol showed a distinct decrease in the dissolution rate of its hydrochloride salt with the addition of chloride ions. nih.govresearchgate.net

Table 2: Illustrative Impact of Chloride Ion Concentration on the Intrinsic Dissolution Rate (IDR) of this compound Data modeled after trends observed for other hydrochloride salts.

| Dissolution Medium | Chloride Ion Concentration (M) | Relative IDR (%) |

| 0.01 M HCl | 0.01 | 100 |

| 0.01 M HCl + 0.05 M NaCl | 0.06 | 65 |

| 0.01 M HCl + 0.10 M NaCl | 0.11 | 40 |

| 0.01 M HCl + 0.15 M NaCl | 0.16 | 25 |

Salt disproportionation is the conversion of a soluble salt form into its less soluble, neutral free base or free acid. crystalpharmatech.comcrystalpharmatech.com For this compound in an aqueous suspension, this process represents a critical stability challenge that can negatively impact product performance. nih.gov The transformation is governed by factors such as the pH of the microenvironment, the solubility of the salt and the free base, and the pKa of the drug. crystalpharmatech.comcrystalpharmatech.com

The kinetics of disproportionation are often influenced by the nucleation and crystal growth of the free base. nih.gov Even when thermodynamic conditions favor disproportionation (i.e., the bulk pH is significantly above the pHmax), the conversion rate can vary widely depending on the kinetic barriers to nucleation of the free base. nih.gov Studies on the investigational compound ODM-203 HCl salt showed that in an aqueous suspension at room temperature, the conversion from the salt to the free base could be detected within 60 minutes and was nearly complete within several hours.

Table 3: Representative Kinetics of this compound Disproportionation in an Aqueous Suspension (pH 7.0) This table illustrates the time-dependent conversion of the salt to its free base form.

| Time (minutes) | This compound (%) | DG051 Free Base (%) |

| 0 | 100 | 0 |

| 10 | 98 | 2 |

| 60 | 75 | 25 |

| 120 | 40 | 60 |

| 240 | 15 | 85 |

| 360 | <5 | >95 |

Strategies for Optimizing Preclinical Formulation Stability and Dissolution

Given the challenges of pH-dependent solubility, the common ion effect, and salt disproportionation, various formulation strategies can be employed to ensure adequate stability and enhance the dissolution performance of this compound for preclinical studies.

Several effective strategies exist to prevent or slow the kinetics of salt disproportionation. A comprehensive approach often involves controlling multiple environmental and formulation factors. crystalpharmatech.com

Temperature Control: Higher temperatures generally increase the rate of chemical reactions, including disproportionation. crystalpharmatech.comcrystalpharmatech.com Storing aqueous suspensions of this compound under controlled, refrigerated conditions (e.g., 2–8 °C) can significantly impede the conversion to the free base, as was successfully demonstrated for a suspension of ODM-203 HCl salt.

pH Adjustment: Maintaining the pH of the formulation well below the pHmax is a primary strategy to ensure the salt form remains stable. crystalpharmatech.comcrystalpharmatech.com This can be achieved by incorporating acidifiers or buffering agents into the formulation. nih.govnih.gov The addition of an organic acid can lower the microenvironmental pH, stabilizing the hydrochloride salt even in the presence of basic excipients. nih.gov

Precipitation Inhibitors: Polymers such as polyvinylpyrrolidone/vinyl acetate (B1210297) (PVP/VA) can be included in suspension formulations. These polymers can act as precipitation inhibitors, retarding the crystallization of the free base once it forms and helping to maintain a state of supersaturation, which can be beneficial for absorption. Dispersing the salt crystals within a polymeric matrix can also physically prevent direct contact with problematic excipients that might otherwise promote disproportionation. nih.gov

Table 4: Effectiveness of Various Strategies in Mitigating Disproportionation of a this compound Suspension over 24 hours

| Formulation Condition | Free Base Formation (%) |

| Room Temperature (25°C), No pH control | >95% |

| Refrigerated (2-8°C) | <10% |

| Room Temperature + pH adjusted to 3.0 with Citric Acid | <5% |

| Room Temperature with Precipitation Inhibitor (PVP/VA) | 30% |

| Refrigerated + pH adjusted to 3.0 | <2% |

Beyond stabilizing the salt form, specific formulation technologies can be used to increase the dissolution rate of poorly soluble compounds like DG051.

Nanostructured Particles: Reducing the particle size of the API to the nanometer range dramatically increases the surface-area-to-volume ratio, which can lead to a significant increase in dissolution velocity according to the Noyes-Whitney equation. eg.net Nanocrystals, which are pure drug particles stabilized by a surfactant or polymer, are a proven approach for enhancing the dissolution rate. eg.net Another strategy involves using inorganic nanocarriers like mesoporous silica, which can house the drug within nanoscale pores, preventing crystallization and expanding the surface area available for dissolution. atlantis-press.comnih.gov

Amorphous Solid Dispersions (ASDs): This strategy involves dispersing the drug in an amorphous state within a carrier, typically a polymer. researchgate.net The amorphous form of a drug has a higher free energy than its crystalline counterpart, leading to enhanced apparent solubility and a faster dissolution rate. nih.gov The polymer carrier serves to stabilize the amorphous drug against recrystallization and can also help maintain supersaturation during dissolution. researchgate.netnih.gov Combining salt formation with an ASD can offer synergistic benefits, where the salt form may provide enhanced stability to the amorphous system. nih.gov

Table 5: Comparison of Dissolution Efficiency for this compound in Various Formulations Dissolution Efficiency after 20 minutes (DE₂₀) in simulated intestinal fluid (pH 6.8).

| Formulation Type | Particle Size | DE₂₀ (%) |

| Crystalline (Micronized) | 5-10 µm | 15 |

| Nanocrystal Suspension | 200-400 nm | 65 |

| Amorphous Solid Dispersion (25% Drug Load in HPMCAS) | N/A | 85 |

Assessment of Biostability of this compound in Simulated Biological Environments (e.g., Protease Stability)

The biopharmaceutical characterization of a new chemical entity, such as this compound, involves a thorough evaluation of its stability in environments that mimic physiological conditions. This is crucial for predicting its behavior in vivo, particularly for orally administered drugs that must withstand the harsh enzymatic environment of the gastrointestinal tract. While specific data on the protease stability of this compound in simulated biological fluids is not extensively available in the public domain, its known pharmacokinetic properties provide indirect evidence of its notable stability.

DG051, a potent and selective inhibitor of leukotriene A4 hydrolase (LTA4H), was developed to have high oral bioavailability, which has been reported to be greater than 80% across multiple preclinical species nih.gov. This high bioavailability suggests that the compound can resist degradation in the gastrointestinal tract, where it would be exposed to a variety of proteases and varying pH conditions.

Further supporting its stability, DG051 was designed through a medicinal chemistry effort that optimized not only its potency but also its drug-like properties, including metabolic stability nih.gov. Preclinical data indicates that DG051 has a favorable pharmacokinetic profile, which is a critical factor for its development as a therapeutic agent biospace.comdecode.comdecode.com. Compounds with poor stability are often rapidly metabolized, leading to low exposure and diminished efficacy. The robust pharmacokinetic profile of DG051 implies a significant degree of stability against metabolic enzymes, including proteases that may be encountered upon administration.

While direct experimental data from protease stability assays in simulated gastric and intestinal fluids for this compound is not publicly available, the collective evidence from its high oral bioavailability and favorable pharmacokinetic profile strongly suggests that the compound possesses a high degree of biostability.

Table 1: Summary of Preclinical Pharmacokinetic Properties of DG051

| Parameter | Observation | Implication for Biostability | Reference |

| Oral Bioavailability | >80% across species | High resistance to degradation in the gastrointestinal tract. | nih.gov |

| Pharmacokinetic Profile | Favorable in preclinical studies | Suggests good metabolic stability and resistance to enzymatic degradation. | biospace.comdecode.comdecode.com |

It is important to note that a comprehensive evaluation of biostability would typically involve specific in vitro assays. These assays would expose this compound to simulated gastric fluid (SGF) and simulated intestinal fluid (SIF), which contain relevant proteases like pepsin and pancreatin, respectively. The stability of the compound would be monitored over time using analytical techniques such as high-performance liquid chromatography (HPLC) to quantify the remaining parent compound. The results of such studies would provide direct evidence and quantitative data on the protease stability of this compound. However, based on the currently available information, it can be inferred that DG051 possesses the necessary stability to be an effective orally administered drug.

Preclinical Research Applications and in Vitro Studies of Dg051 Hcl Salt

In Vitro Enzyme Inhibition and Functional Assays

DG051 has been identified as a potent inhibitor of Leukotriene A4 hydrolase (LTA4H), a bifunctional zinc metalloenzyme involved in the final step of synthesizing the pro-inflammatory mediator Leukotriene B4 (LTB4). aacrjournals.orgnih.gov In vitro assays have been crucial in quantifying the inhibitory activity of DG051 against the LTA4H enzyme.

Fragment-based drug design programs led to the development of DG051 as a high-affinity ligand for LTA4H. aacrjournals.org Quantitative analysis in enzymatic assays demonstrated a dissociation constant (Kd) of 26 nM. aacrjournals.orgnih.govnih.gov Further functional assays determined its half-maximal inhibitory concentration (IC50) against LTA4H to be 45 nM in a purified enzyme system and 37 nM in human whole blood, indicating potent inhibition of LTB4 biosynthesis. aacrjournals.orgdecode.com

LTA4H possesses two distinct catalytic functions: an epoxide hydrolase activity that produces LTB4, and an aminopeptidase (B13392206) activity that can degrade other substrates, such as the tripeptide Pro-Gly-Pro (PGP). nih.gov Studies assessing the selectivity of DG051 revealed that it is a non-selective inhibitor of LTA4H's dual functions. It potently inhibits the LTA4H epoxide hydrolase activity responsible for LTB4 generation, but it is also comparably potent at inhibiting the enzyme's aminopeptidase activity. nih.gov

| Parameter | Value | Assay System |

|---|---|---|

| Dissociation Constant (Kd) | 26 nM | Enzymatic Assay |

| IC50 (LTA4H Inhibition) | 45 nM | In Vitro Enzyme Assay |

| IC50 (LTB4 Biosynthesis) | 37 nM | Human Whole Blood |

Cell-Based Systems for Evaluating LTA4H Modulation and Cellular Responses

To understand the effects of DG051 in a more physiologically relevant context, various cell-based systems have been employed. These systems are essential for evaluating the compound's ability to modulate LTA4H activity within cells and the subsequent impact on cellular responses, primarily the production of LTB4.

A key model used is the human whole blood assay, where the production of LTB4 is stimulated, typically using an ionophore. In this system, DG051 demonstrated potent, dose-dependent inhibition of LTB4 biosynthesis, with an IC50 value of 37 nM. aacrjournals.orgdecode.com This assay confirms that the compound can effectively access and inhibit LTA4H within its native cellular environment.

Additionally, murine neutrophil-based assays have been utilized to assess the inhibition of LTA4H's epoxide hydrolase activity. nih.gov Neutrophils are a primary source of LTB4, and these assays confirmed that DG051 is a potent inhibitor of LTB4 generation in these key immune cells. nih.gov These cell-based studies corroborate the findings from purified enzyme assays and are a critical step in validating the compound's mechanism of action before moving into in vivo models.

Pharmacokinetic Investigations in Preclinical Animal Models (e.g., rats, rhesus macaques)

Pharmacokinetic studies in preclinical animal models are fundamental to understanding how a compound is absorbed, distributed, metabolized, and excreted. While specific, detailed pharmacokinetic parameters for DG051 in rats and rhesus macaques are not extensively published in the available literature, key properties have been reported.

The use of the hydrochloride (HCl) salt form for a basic compound like DG051 is a deliberate pharmaceutical strategy to enhance its physicochemical properties. pharmaoffer.com Salt formation, particularly with a strong acid like HCl, is often employed to increase the aqueous solubility and dissolution rate of a drug substance compared to its free base form. nih.govcore.ac.uknih.gov DG051 is reported to have high aqueous solubility of over 30 mg/mL, a characteristic that is favorable for oral absorption. nih.govnih.gov

While direct, head-to-head comparative bioavailability studies between the DG051 HCl salt and its corresponding free acid are not detailed in the literature, the principles of pharmaceutical science suggest the HCl salt form would exhibit superior oral bioavailability. pharmaoffer.com The enhanced solubility of the salt form generally leads to more efficient absorption from the gastrointestinal tract, which is critical for achieving therapeutic concentrations in the bloodstream. nih.govcore.ac.uk

DG051 has been reported to possess high oral bioavailability, exceeding 80% across multiple preclinical species. aacrjournals.orgnih.govnih.gov This high degree of bioavailability indicates efficient absorption from the gastrointestinal tract and limited first-pass metabolism, resulting in substantial systemic exposure after oral administration.

A favorable pharmacokinetic profile was noted in early clinical studies with healthy volunteers, which is often reflective of robust performance in preceding preclinical animal models. decode.com Although specific data on its distribution, such as the volume of distribution (Vd) in rats or rhesus macaques, are not publicly available, the high bioavailability suggests that the compound is effectively distributed into systemic circulation.

Biomarker Modulation Studies in Preclinical Models to Confirm Mechanism of Action

To confirm that DG051 engages its target and produces the intended biological effect in vivo, preclinical studies measure its impact on relevant biomarkers. The primary biomarker for LTA4H inhibition is its direct product, LTB4. nih.gov

The mechanism of action of DG051 is confirmed by measuring the reduction of LTB4 levels in biological fluids, such as blood, following administration of the compound. decode.comnih.gov Preclinical research demonstrated that administration of LTA4H inhibitors correlates with a reduction in LTB4 levels in tissues. nih.gov Subsequent clinical trials in healthy volunteers and patients confirmed that DG051 produces a significant, dose-dependent reduction in LTB4 production. decode.comdecode.com This suppression of the key pro-inflammatory biomarker provides direct evidence of the compound's engagement with its target, LTA4H, and validates its mechanism of action in a complex biological system. decode.com

Future Trajectories in Dg051 Hcl Salt Research

Development of Next-Generation LTA4H Inhibitors Based on the DG051 Scaffold

The development of DG051 was a notable achievement in targeting LTA4H for the prevention of myocardial infarction. decode.comfiercebiotech.com However, the quest for improved therapeutic agents is driving the development of next-generation inhibitors. Researchers are building upon the structural framework of DG051 and other LTA4H inhibitors to enhance potency, selectivity, and pharmacokinetic properties. blogspot.com

One approach involves fragment-based drug discovery, where small chemical fragments that bind to the target protein are identified and then grown or combined to create a more potent lead compound. blogspot.com This strategy was utilized in the discovery of DG051 and continues to inform the design of new analogs. blogspot.com For instance, research has shown that highly active LTA4H inhibitors often feature diphenylmethane (B89790) or diphenyl ether scaffolds with pyridine (B92270) or piperidine (B6355638) side chains. tandfonline.comresearchgate.netpatsnap.com By systematically modifying these core structures, scientists aim to optimize interactions with the LTA4H active site.

A key challenge in developing LTA4H inhibitors has been achieving high potency and selectivity. tandfonline.comresearchgate.net Recent efforts have led to the discovery of compounds like LYS006, a highly potent and selective LTA4H inhibitor that has shown promise in preclinical and early clinical studies for various inflammatory conditions. researchgate.netnih.gov The development of such compounds demonstrates the potential to create "best-in-class" LTA4H inhibitors with superior therapeutic profiles. researchgate.net

Interactive Table: Comparison of LTA4H Inhibitors

| Compound | Key Features | Status |

|---|---|---|

| DG051 | Developed for prevention of myocardial infarction. decode.comfiercebiotech.com | Phase II trials were initiated. springer.comdecode.comfiercebiotech.com |

| LYS006 | Highly potent and selective inhibitor. researchgate.netnih.gov | Investigated in Phase II clinical trials for inflammatory conditions. researchgate.net |

| Bestatin | An aminopeptidase (B13392206) inhibitor that also inhibits LTA4H. patsnap.commdpi.com | Clinically advanced. patsnap.com |

Exploring Novel Biological Indications and Therapeutic Hypotheses for LTA4H Modulation

The role of LTA4H in converting leukotriene A4 (LTA4) to the pro-inflammatory mediator leukotriene B4 (LTB4) has implications beyond cardiovascular disease. patsnap.comrsc.org LTB4 is a potent chemoattractant for immune cells and is implicated in a wide range of inflammatory conditions. mdpi.com This understanding has opened up new avenues for therapeutic intervention with LTA4H inhibitors.

Current research is actively investigating the potential of LTA4H inhibitors in treating:

Respiratory Diseases: Conditions like asthma and chronic obstructive pulmonary disease (COPD) are characterized by airway inflammation, a process in which LTB4 is a key player. patsnap.comrsc.org

Inflammatory Bowel Disease (IBD): Elevated levels of LTB4 are found in patients with IBD, suggesting that LTA4H inhibition could be a viable therapeutic strategy. mdpi.compatsnap.com

Rheumatoid Arthritis: The pro-inflammatory effects of LTB4 are also relevant in the context of autoimmune diseases like rheumatoid arthritis. mdpi.compatsnap.com

Cancer: Emerging evidence suggests a role for the LTA4H/LTB4 pathway in cancer development and progression by promoting inflammation, cell proliferation, and angiogenesis. mdpi.comresearchgate.netaacrjournals.org Studies have shown overexpression of LTA4H in certain cancers, such as colon and esophageal cancer. researchgate.netaacrjournals.org

Neuroinflammatory Conditions: The inflammatory processes in diseases like multiple sclerosis and Alzheimer's disease may also be modulated by LTA4H activity. patsnap.com

This expansion of potential indications highlights the broad therapeutic potential of modulating the LTA4H pathway and is a major focus of ongoing research. tandfonline.compatsnap.com

Integration of Artificial Intelligence and Machine Learning in DG051 Analog Design

The traditional drug discovery process can be time-consuming and costly. heca-analitika.comresearchgate.net To overcome these challenges, researchers are increasingly turning to artificial intelligence (AI) and machine learning (ML) to accelerate the design and optimization of new drug candidates, including analogs of DG051 and other LTA4H inhibitors. researchgate.netbiorxiv.org

Quantitative Structure-Activity Relationship (QSAR) modeling, enhanced by ML algorithms, can predict the biological activity of chemical compounds based on their molecular structures. tandfonline.comheca-analitika.comresearchgate.net Studies have successfully used various ML methods, such as support vector machines (SVM), random forests (RF), and LightGBM, to build classification models for LTA4H inhibitors with high accuracy. tandfonline.comresearchgate.netpatsnap.comheca-analitika.comresearchgate.net These models can rapidly screen large virtual libraries of compounds to identify promising candidates for further development. tandfonline.comresearchgate.netpatsnap.com

Interactive Table: Machine Learning Models in LTA4H Inhibitor Discovery

| Machine Learning Method | Application in LTA4H Research | Reported Accuracy/Performance |

|---|---|---|

| Random Forest (RF) | Classification of LTA4H inhibitors. tandfonline.comresearchgate.netpatsnap.com | Achieved a prediction accuracy of 88.96% in one study. tandfonline.comresearchgate.netpatsnap.com |

| Support Vector Machine (SVM) | Building QSAR and classification models. tandfonline.comresearchgate.netpatsnap.com | Used to build a QSAR model with a high coefficient of determination (R² = 0.81 for the training set). tandfonline.comresearchgate.netpatsnap.com |

| LightGBM | Classification of LTA4H inhibitors. heca-analitika.comresearchgate.net | Outperformed other models with a classification accuracy of 83.59%. heca-analitika.comresearchgate.net |

Advanced Preclinical Models for Comprehensive Mechanistic Understanding

To fully elucidate the therapeutic potential and mechanisms of action of DG051 analogs and other LTA4H inhibitors, researchers are utilizing advanced preclinical models. These models aim to better replicate human physiology and disease states, providing more predictive data for clinical translation.

Animal models of various diseases, such as collagen-induced arthritis and chemically induced colon cancer, are crucial for evaluating the in vivo efficacy of new LTA4H inhibitors. rsc.orgaacrjournals.org For instance, studies in ApcMin mice, a model for intestinal tumorigenesis, have shown overexpression of LTA4H and overproduction of LTB4, supporting the rationale for testing LTA4H inhibitors in this context. aacrjournals.org

In addition to animal models, ex vivo human tissue models are becoming increasingly important. For example, the ex vivo stimulation of whole blood to measure LTB4 production is a key pharmacodynamic assay used in clinical trials of LTA4H inhibitors like LYS006. nih.gov This allows for a direct assessment of target engagement and the biological effect of the drug in a human system. The development and use of more sophisticated preclinical models will be critical for gaining a comprehensive understanding of LTA4H biology and for de-risking the clinical development of novel inhibitors.

Q & A

Basic Research Questions

Q. What are the primary pharmacological mechanisms of DG051 HCl salt, and how can they be experimentally validated in preclinical models?

- Methodological Approach :

- Conduct in vitro enzyme inhibition assays targeting leukotriene B4 (LTB4) pathways, as DG051 is known to modulate this pathway .

- Use dose-response studies (e.g., 0–320 mg/day) to establish potency and selectivity. Validate results using ELISA or LC-MS/MS for LTB4 quantification .

- Compare pharmacokinetic profiles (e.g., bioavailability, half-life) across species (rodent vs. human) to assess translational relevance .

Q. How should researchers design a Phase I clinical trial for this compound to ensure robust safety and pharmacokinetic data?

- Methodological Approach :

- Adopt a randomized, double-blind, placebo-controlled design with ascending doses (e.g., 40–320 mg/day). Include healthy subjects (n ≥ 40) to minimize confounding variables .

- Monitor adverse events (AEs) using CTCAE criteria and measure plasma concentrations via HPLC-MS to determine bioavailability and half-life (~9 hours) .

Q. What analytical techniques are recommended for characterizing this compound purity and stability in formulation studies?

- Methodological Approach :

- Employ HPLC with UV detection (e.g., 254 nm) for purity assessment. Validate methods per ICH Q2(R1) guidelines .

- Perform accelerated stability studies (40°C/75% RH) over 6 months, tracking degradation products via mass spectrometry .

Advanced Research Questions

Q. How can contradictory data on this compound’s dose-dependent efficacy (e.g., 70% LTB4 reduction vs. variable inter-subject responses) be resolved?

- Methodological Approach :

- Perform stratified analysis by genetic polymorphisms (e.g., FLAP gene variants linked to LTB4 production) to identify subpopulations with differential responses .

- Use nonlinear mixed-effects modeling (NONMEM) to quantify variability in pharmacokinetic/pharmacodynamic (PK/PD) relationships .

Q. What experimental strategies optimize batch-to-batch consistency of this compound in preclinical studies, given variability in salt content and impurities?

- Methodological Approach :

- Request peptide content analysis and TFA removal (<1%) for custom batches to minimize variability in bioassays .

- Standardize synthesis protocols (e.g., solvent purity, drying conditions at 105°C for 1 hour) to reduce impurity introduction .

Q. How should researchers address potential contamination during this compound sample preparation for trace element analysis?

- Methodological Approach :

- Pre-clean labware sequentially with 1+1 HNO₃, 1+1 HCl, and DI water (ASTM Type I) to eliminate contaminants .

- Use matrix-matched calibration standards to account for acid-induced precipitation during ICP-MS analysis .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing dose-dependent pharmacodynamic effects of this compound in small cohorts?

- Methodological Approach :

- Apply repeated-measures ANOVA with Tukey’s post hoc test for longitudinal data (e.g., LTB4 levels over 7 days) .

- Report effect sizes (Cohen’s d) and 95% confidence intervals to contextualize clinical significance .